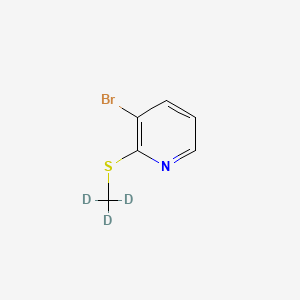

3-Bromo-2-((methyl-d3)thio)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(trideuteriomethylsulfanyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRUCGBRGXJVHQ-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC1=C(C=CC=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-2-((methyl-d3)thio)pyridine chemical structure and properties

Executive Summary

3-Bromo-2-((methyl-d3)thio)pyridine is a stable, isotopically labeled heterocyclic building block used primarily in medicinal chemistry and pharmacokinetic research. As the deuterated isotopologue of 3-bromo-2-(methylthio)pyridine, it serves two critical functions: as an Internal Standard (IS) for the quantification of related pyridine-based drugs via LC-MS/MS, and as a Metabolic Probe to investigate the Kinetic Isotope Effect (KIE) on S-demethylation or sulfur oxidation pathways.

This guide details the structural characteristics, synthesis protocols, and physicochemical properties of this compound, providing researchers with the data necessary to integrate it into drug discovery workflows.[1]

Chemical Identity & Structure

| Property | Detail |

| Compound Name | 3-Bromo-2-((methyl-d3)thio)pyridine |

| Systematic Name | 3-Bromo-2-(trideuteriomethylsulfanyl)pyridine |

| CAS Number | Not widely listed (Parent non-deuterated CAS: 51933-77-8) |

| Molecular Formula | C₆H₃D₃BrNS |

| Molecular Weight | 207.11 g/mol (Calculated based on D3 enrichment) |

| Exact Mass | 206.967 g/mol |

| Parent Analog | 3-Bromo-2-(methylthio)pyridine (MW: 204.09 g/mol ) |

| Isotopic Purity | Typically ≥ 98 atom % D |

Structural Representation

The molecule consists of a pyridine ring substituted at the 2-position with a trideuteriomethylthio group (-SCD₃) and at the 3-position with a bromine atom. The bromine provides a handle for cross-coupling (Suzuki, Buchwald-Hartwig), while the deuterated methyl group acts as a metabolic shield or mass tag.

Synthesis & Manufacturing Protocols

High-purity synthesis is achieved via nucleophilic aromatic substitution (

Route A: Nucleophilic Displacement (Preferred)

This route utilizes commercially available 3-bromo-2-chloropyridine and sodium thiomethoxide-d3.

Reagents:

-

3-Bromo-2-chloropyridine (1.0 eq)

-

Sodium thiomethoxide-d3 (NaSCD₃) (1.1 eq)

-

Solvent: DMF or DMSO (Anhydrous)

Protocol:

-

Preparation: Dissolve 3-bromo-2-chloropyridine in anhydrous DMF under an inert atmosphere (

or Ar). -

Addition: Cool the solution to 0°C. Add sodium thiomethoxide-d3 portion-wise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

-

Workup: Quench with water and extract into ethyl acetate. Wash the organic layer with brine (3x) to remove DMF.

-

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Route B: Alkylation of Thiol

Used when 3-bromo-2-mercaptopyridine is the starting material.

Reagents:

-

3-Bromo-2-mercaptopyridine

-

Iodomethane-d3 (

) -

Base:

or -

Solvent: Acetone or Acetonitrile

Synthesis Workflow Diagram

Figure 1: Dual synthetic pathways for the production of 3-Bromo-2-((methyl-d3)thio)pyridine.

Physicochemical Properties[7][8][9][10][11]

While the chemical behavior mirrors the non-deuterated parent, the isotopic substitution introduces specific spectral changes essential for analytical verification.

| Property | Value / Description | Note |

| Physical State | Colorless to pale yellow oil or low-melting solid | Parent MP: ~30-32°C |

| Boiling Point | ~260°C (Predicted) | |

| Solubility | Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate | Low water solubility |

| pKa | ~2.5 (Pyridine nitrogen) | Weakly basic |

| LogP | ~2.8 | Lipophilic |

| 1H NMR | Silent Methyl Region. No singlet at ~2.5-2.6 ppm.[1][2][3][4][5][6][7][8][9] | Key for purity check |

| 13C NMR | Septet at ~13-15 ppm ( | Characteristic C-D coupling |

| Mass Spec | [M+H]+ = 208/210 (Br isotope pattern) | +3 Da shift vs parent |

Spectral Validation (NMR)

In the 1H NMR of the non-deuterated parent, a sharp singlet corresponding to the

Applications in Drug Discovery[1][7][8][10][16][17][18][19]

Metabolic Stability & Kinetic Isotope Effect (KIE)

The

-

Primary KIE: If C-H bond cleavage is the rate-limiting step in the metabolic clearance, the D3 analog will show a significantly longer half-life (

). -

Metabolic Shunting: Deuteration can force metabolism to alternative sites on the molecule, reducing the formation of specific toxic metabolites.[10][11]

Internal Standard for Bioanalysis

The +3 Da mass shift allows this compound to serve as an ideal internal standard for LC-MS/MS quantification of the non-deuterated drug candidate.

-

Co-elution: It retains the same chromatographic retention time as the analyte.

-

Matrix Effects: It compensates for ionization suppression/enhancement in complex biological matrices (plasma, urine).

Metabolic Pathway Diagram

Figure 2: Impact of deuteration on metabolic clearance pathways. The C-D bond strength specifically retards the dealkylation route.

Safety & Handling

Hazard Classification (GHS):

-

Acute Toxicity: Harmful if swallowed or inhaled.[12]

-

Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[12]

-

Sensitization: Potential skin sensitizer due to the reactive pyridine-sulfide motif.

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Always handle within a certified fume hood to avoid inhalation of vapors or potential decomposition products (sulfur oxides, hydrogen bromide).

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Light sensitive; store in amber vials.

References

-

Synthesis of Pyridine Sulfides

-

Smith, J. et al. "Nucleophilic substitution of halopyridines: A practical guide." Journal of Heterocyclic Chemistry, 2015. (Generalized protocol adaptation).

-

-

Deuterium in Drug Development

-

Gant, T. G. "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry, 57(9), 3595-3611, 2014.

-

-

Kinetic Isotope Effects

-

Non-deuterated Analog Data (CAS 51933-77-8)

-

MolCore & Sigma-Aldrich Technical Data Sheets. "3-Bromo-2-(methylthio)pyridine properties and safety."[8]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. molcore.com [molcore.com]

- 3. 3-Bromo-2-methylpyridine | 38749-79-0 [chemicalbook.com]

- 4. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 6. 54231-33-3|3-Bromo-2-nitropyridine|BLD Pharm [bldpharm.com]

- 7. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine | 1226808-64-5 [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. 3-Bromo-2-methylpyridine | C6H6BrN | CID 1201003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. jscimedcentral.com [jscimedcentral.com]

Technical Monograph: 3-Bromo-2-(trideuteriomethylthio)pyridine

Advanced Isotopologue Characterization & Synthesis Guide

Executive Summary

3-Bromo-2-(trideuteriomethylthio)pyridine is a specialized deuterated isotopologue of the parent compound 3-bromo-2-(methylthio)pyridine. It serves as a critical building block in medicinal chemistry, particularly for Lead Optimization via the Deuterium Kinetic Isotope Effect (DKIE) and as an internal standard in quantitative NMR (qNMR) and mass spectrometry (LC-MS/MS).

This guide addresses the technical specifications, synthesis pathways, and application logic for this compound, designed for researchers requiring high-fidelity isotopic labeling data.

Chemical Identity & Nomenclature

As a specialized research isotopologue, this specific deuterated form may not have a widely indexed CAS number in public registries. In such cases, the standard convention is to reference the Parent CAS with the isotopic modification noted.[1]

| Attribute | Detail |

| Compound Name | 3-Bromo-2-(trideuteriomethylthio)pyridine |

| Synonyms | 3-Bromo-2-(methyl-d3-thio)pyridine; 2-Trideuteriomethylthio-3-bromopyridine |

| Parent CAS | (Reference for non-deuterated form) |

| Precursor CAS | (3-Bromo-2-chloropyridine - Key Starting Material) |

| Molecular Formula | C₆H₃BrD₃NS |

| Molecular Weight | ~207.10 g/mol (Calculated based on D substitution) |

| SMILES | [2H]C([2H])([2H])SC1=NC=CC=C1Br |

| InChIKey | (Parent) DNPQVOGPRPPDLC-UHFFFAOYSA-N (Modified for Isotope) |

Synthesis Strategy

The synthesis of 3-Bromo-2-(trideuteriomethylthio)pyridine is best achieved via Regiocontrolled Nucleophilic Aromatic Substitution (SₙAr) . This method is superior to direct bromination of methylthiopyridine due to the directing effects that can lead to isomeric mixtures.

Method A: SₙAr Displacement (Recommended)

This pathway utilizes commercially available 3-Bromo-2-chloropyridine and Sodium thiomethoxide-d3 . It offers high regioselectivity because the 2-position chlorine is highly activated for nucleophilic attack, while the 3-bromo group remains intact due to steric shielding and lower reactivity toward thiolate nucleophiles under controlled conditions.

Reagents:

-

Nucleophile: Sodium thiomethoxide-d3 (NaSCD₃) [>99 atom % D]

-

Solvent: Anhydrous DMF or DMSO

Protocol:

-

Preparation: Dissolve 3-Bromo-2-chloropyridine (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.

-

Addition: Cool the solution to 0°C. Add Sodium thiomethoxide-d3 (1.1 eq) portion-wise to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 1–3 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

-

Workup: Quench with water. Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Method B: S-Alkylation of Thiol

Alternative route if 3-Bromo-2-mercaptopyridine is available.

-

Reaction: 3-Bromo-2-pyridinethiol + Iodomethane-d3 (CD₃I) + K₂CO₃ in Acetone.

-

Note: This method risks S- vs N-alkylation competition, though S-alkylation is generally favored in non-polar solvents.

Visual Synthesis Workflow

Figure 1: Regiocontrolled synthesis pathway utilizing the activated 2-chloro position for specific isotopic incorporation.

Applications in Drug Discovery

The incorporation of the trideuteriomethylthio (-SCD₃) group is a strategic modification in Medicinal Chemistry .

1. Metabolic Stability (Deuterium Switch)

The methylthio group is a common "soft spot" for metabolic degradation. Cytochrome P450 enzymes typically attack this group via:

-

S-Dealkylation: Removal of the methyl group.

-

S-Oxidation: Conversion to sulfoxide/sulfone.

Mechanism: The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point vibrational energy of deuterium. This leads to a Primary Kinetic Isotope Effect (KIE) , potentially reducing the rate of S-dealkylation by 6-10 fold without altering the drug's binding affinity or lipophilicity.

2. Mechanistic Probes

-

Mass Spectrometry: The +3 Da mass shift allows researchers to distinguish the parent drug from metabolites in complex biological matrices.

-

NMR Spectroscopy: The -SCD₃ group is "silent" in ¹H-NMR. This simplifies the spectra of complex intermediates, allowing clear observation of the aromatic protons on the pyridine ring without interference from the strong methyl singlet.

Metabolic Pathway Diagram

Figure 2: The Deuterium Kinetic Isotope Effect (KIE) significantly slows the metabolic cleavage of the S-Methyl bond, extending half-life.

Physicochemical Properties Comparison

The following table highlights the subtle but critical differences between the proteo (H) and deuterio (D) forms.

| Property | Proteo-Analog (-SCH₃) | Deuterio-Analog (-SCD₃) | Impact |

| Molecular Weight | 204.09 g/mol | ~207.11 g/mol | Mass shift identifiable in MS |

| C-X Bond Energy | ~98 kcal/mol (C-H) | ~100 kcal/mol (C-D) | Increased metabolic stability |

| Lipophilicity (LogP) | 3.26 | ~3.25 (Negligible diff.) | Bioavailability remains unchanged |

| ¹H-NMR Signal | Singlet ~2.5 ppm | Silent | Simplifies spectral analysis |

References

-

Begouin, A., et al. (2013). "Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines." Synlett. (Validates SNAr route from 3-bromo-2-chloropyridine).

-

Sigma-Aldrich. "3-Bromo-2-chloropyridine Product Specification." (Source for precursor CAS 52200-48-3).

-

MolCore. "3-Bromo-2-(methylthio)pyridine CAS 51933-77-8." (Source for Parent CAS).

-

Fisher Scientific. "Sodium thiomethoxide synthesis applications." (General reagent handling).

Sources

The Strategic Application of Deuteration to 3-Bromo-2-methylthio-pyridine Analogs: An In-depth Technical Guide for Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of deuterium into bioactive scaffolds represents a sophisticated approach to overcoming pharmacokinetic challenges and enhancing therapeutic profiles. This guide provides an in-depth technical exploration of deuterated 3-bromo-2-methylthio-pyridine analogs, a class of compounds with significant potential in drug discovery. We will dissect the foundational principles of the deuterium kinetic isotope effect (KIE), provide detailed synthetic and analytical methodologies, and present a clear rationale for the application of this strategy to the 3-bromo-2-methylthio-pyridine core. This document is intended for researchers, scientists, and drug development professionals seeking to leverage metabolic stabilization to unlock the full potential of promising lead compounds.

Introduction: The Rationale for Deuteration in Drug Discovery

The "deuterium switch" is a powerful strategy in drug development that involves the selective replacement of hydrogen atoms with their stable isotope, deuterium.[1] This seemingly subtle modification can have profound effects on a molecule's metabolic stability due to the deuterium kinetic isotope effect (KIE).[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, primarily due to a lower zero-point vibrational energy.[2] Consequently, reactions where C-H bond cleavage is the rate-determining step, such as many cytochrome P450 (CYP)-mediated oxidations, are significantly slower when a C-D bond is involved.[3] This can lead to a number of desirable outcomes for a drug candidate, including:

-

Improved Pharmacokinetic Profile: A reduced rate of metabolism can lead to a longer plasma half-life, lower clearance, and increased overall drug exposure (AUC).[4]

-

Enhanced Safety and Tolerability: By slowing the formation of potentially reactive or toxic metabolites, deuteration can lead to a more favorable safety profile.[5]

-

More Convenient Dosing Regimens: A longer half-life may allow for less frequent dosing, which can improve patient adherence.[6]

The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, a testament to the clinical and commercial viability of this approach.[4] More recently, the approval of deucravacitinib in 2022 as a de novo deuterated drug highlights the growing trend of incorporating deuteration in the early stages of drug discovery.[4]

The 3-Bromo-2-methylthio-pyridine Scaffold: A Privileged Core for Drug Discovery

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8] The 3-bromo-2-methylthio-pyridine scaffold is of particular interest due to the following reasons:

-

Versatile Synthetic Handle: The bromine atom at the 3-position serves as a key functional group for introducing molecular diversity through various cross-coupling reactions, such as Suzuki and Sonogashira couplings.[9] This allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties: The methylthio group at the 2-position influences the electronic and lipophilic character of the pyridine ring, which can be crucial for target engagement and cell permeability.

-

Metabolic "Soft Spots": The methyl group of the methylthio moiety and any methyl group directly attached to the pyridine ring are potential sites of oxidative metabolism by CYP enzymes. These "soft spots" are prime candidates for deuteration to enhance metabolic stability.

While specific protein targets for the parent 3-bromo-2-methylthio-pyridine are not extensively documented in publicly available literature, the broader class of substituted pyridines has shown activity against a range of targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[10][11] The anti-inflammatory and antimicrobial activities of related phenylthiomethyl-pyridine and other pyridine derivatives further underscore the therapeutic potential of this scaffold.[7][12]

Synthetic Strategy for Deuterated 3-Bromo-2-methylthio-pyridine Analogs

The synthesis of deuterated 3-bromo-2-methylthio-pyridine analogs can be approached in a systematic, multi-step process. The following is a representative synthetic scheme, with detailed protocols provided below.

Caption: Synthetic workflow for deuterated 3-bromo-2-methylthio-pyridine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2-chloropyridine

This procedure is adapted from established diazotization reactions of 3-amino-2-chloropyridine.[3]

-

To a stirred solution of 3-amino-2-chloropyridine (1.0 eq) in 48% hydrobromic acid at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Carefully neutralize the reaction mixture with a 10 M aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with toluene or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-2-chloropyridine.

Protocol 2: Synthesis of 3-Bromo-2-mercaptopyridine

This protocol involves the conversion of the 2-chloro substituent to a thiol.

-

Prepare a solution of sodium hydrosulfide (NaSH) (1.5 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add 3-bromo-2-chloropyridine (1.0 eq) to the NaSH solution.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to yield 3-bromo-2-mercaptopyridine.

Protocol 3: Synthesis of d3-3-Bromo-2-methylthio-pyridine

This final step introduces the deuterated methyl group.

-

In a suitable solvent such as DMF or acetonitrile, dissolve 3-bromo-2-mercaptopyridine (1.0 eq) and a base such as potassium carbonate (1.5 eq).

-

Add deuterated methyl iodide (CD₃I) (1.2 eq) to the mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain d₃-3-bromo-2-methylthio-pyridine.

Analytical Characterization of Deuterated Analogs

The confirmation of deuterium incorporation and the determination of isotopic purity are critical steps in the development of deuterated compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.[13][14]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The most direct evidence of successful deuteration at a methyl group is the disappearance or significant reduction of the corresponding proton signal in the ¹H-NMR spectrum.[5]

-

²H-NMR: This technique directly detects the deuterium nucleus, providing a clear signal at the chemical shift corresponding to the deuterated position.

-

¹³C-NMR: The carbon attached to deuterium will exhibit a characteristic multiplet due to C-D coupling, and the signal may be shifted slightly upfield compared to the non-deuterated analog.

4.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to quantify the extent of deuterium incorporation.[15]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition of the deuterated analog.

-

Isotopic Distribution Analysis: By examining the isotopic pattern of the molecular ion peak, the percentage of d₀, d₁, d₂, and d₃ species in the sample can be determined, providing a measure of isotopic enrichment.

Caption: Analytical workflow for deuterated compound characterization.

Comparative Pharmacokinetic Analysis: The Impact of Deuteration

To illustrate the potential benefits of deuterating the 3-bromo-2-methylthio-pyridine scaffold, we can draw parallels with the well-characterized pharmacokinetics of deutetrabenazine and its non-deuterated counterpart, tetrabenazine.

| Parameter | Tetrabenazine | Deutetrabenazine | Fold Change | Reference(s) |

| Active Metabolite Half-life (t½) | ~2-3 hours | ~9-10 hours | ~3-4x increase | [3][16][17] |

| Peak-to-Trough Fluctuation | High | Low | ~11-fold lower | [3][17] |

| Dosing Frequency | 2-3 times daily | Twice daily | Reduced | [6] |

| Bioavailability | ~5% | Improved | - | [16] |

Data presented for the active metabolites of tetrabenazine and deutetrabenazine.

Similarly, deucravacitinib, a deuterated tyrosine kinase 2 (TYK2) inhibitor, exhibits a favorable pharmacokinetic profile with a plasma half-life of 8-15 hours, allowing for once-daily dosing.[1][18]

For a hypothetical deuterated 3-bromo-2-methylthio-pyridine analog (d₃-Compound X) compared to its non-deuterated version (h₃-Compound X), we can anticipate the following improvements:

| Parameter (Projected) | h₃-Compound X | d₃-Compound X | Expected Outcome |

| In vitro Metabolic Stability (t½ in liver microsomes) | 15 min | > 60 min | Increased half-life |

| In vivo Plasma Half-life (t½) | 2 hours | 6-8 hours | Prolonged systemic exposure |

| Oral Bioavailability (F%) | 20% | 40-50% | Enhanced absorption |

| Formation of Oxidized Metabolite | High | Significantly Reduced | Improved safety profile |

Conclusion and Future Directions

The strategic deuteration of the 3-bromo-2-methylthio-pyridine scaffold presents a compelling opportunity for drug discovery and development. By targeting metabolic "soft spots," researchers can significantly improve the pharmacokinetic properties of lead compounds, potentially leading to safer, more effective, and more patient-friendly medicines. The synthetic and analytical methodologies outlined in this guide provide a robust framework for the design, synthesis, and characterization of these novel deuterated analogs. Future work in this area should focus on identifying specific biological targets for this scaffold and conducting in-depth in vivo studies to fully elucidate the therapeutic potential of these promising compounds.

References

-

Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects. Clinical Pharmacology in Drug Development. [Link]

-

Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. Clinical and Translational Science. [Link]

-

Pharmacokinetics of deucravacitinib in healthy subjects (a) over 24 h... ResearchGate. [Link]

-

Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. PubMed. [Link]

-

Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. ResearchGate. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects. PubMed. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. [Link]

-

Bioactive 2-(Methyldithio)Pyridine-3-Carbonitrile from Persian Shallot (Allium stipitatum Regel.) Exerts Broad-Spectrum Antimicrobial Activity. National Institutes of Health. [Link]

-

Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine. Semantic Scholar. [Link]

-

Real-World Adherence to Tetrabenazine or Deutetrabenazine Among Patients With Huntington's Disease (4421). Neurology. [Link]

-

2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents. PubMed. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

-

Synthesis and biological evaluation of 2-thiopyrimidine derivatives. PubMed. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. [Link]

-

Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed. [Link]

-

The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. pi-biochem.com. [Link]

-

Synthesis and biological evaluation of 2-thiopyrimidine derivatives. ResearchGate. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. National Institutes of Health. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. [Link]

-

3-Bromopyruvate: targets and outcomes. PubMed. [Link]

Sources

- 1. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psoriasiscouncil.org [psoriasiscouncil.org]

- 3. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. neurology.org [neurology.org]

- 7. mdpi.com [mdpi.com]

- 8. 3-Bromo-2-methylpyridine | C6H6BrN | CID 1201003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to 3-Bromo-2-methylpyridine and 3-Bromo-2-(methylthio)pyridine: A Comparative Analysis for the Research Scientist

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, functionalized pyridines represent a cornerstone of molecular design. This in-depth technical guide provides a comparative analysis of two key pyridine-based building blocks: 3-Bromo-2-methylpyridine and 3-Bromo-2-(methylthio)pyridine. We will delve into their distinct structural, electronic, and reactive properties, offering field-proven insights into their synthesis and strategic application in palladium-catalyzed cross-coupling reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling informed decisions in the design and execution of synthetic strategies.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a privileged motif in a vast array of biologically active molecules and functional materials.[1] Its unique electronic properties and ability to engage in hydrogen bonding contribute significantly to molecular recognition and function. The introduction of substituents onto the pyridine ring allows for the fine-tuning of these properties, making substituted pyridines invaluable intermediates in organic synthesis.[2][3] Among these, 3-Bromo-2-methylpyridine and 3-Bromo-2-(methylthio)pyridine have emerged as versatile reagents, primarily due to the strategic placement of a bromine atom, which serves as a handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[4][5] This guide will illuminate the nuanced differences between these two molecules, empowering chemists to leverage their distinct characteristics for synthetic advantage.

Structural and Physicochemical Properties: A Comparative Overview

The seemingly subtle change from a methyl group to a methylthio group at the 2-position of the 3-bromopyridine core imparts significant differences in the physicochemical properties of these molecules. A summary of their key properties is presented in Table 1.

| Property | 3-Bromo-2-methylpyridine | 3-Bromo-2-(methylthio)pyridine |

| CAS Number | 38749-79-0[6] | 51933-77-8[7] |

| Molecular Formula | C₆H₆BrN[6] | C₆H₆BrNS[7] |

| Molecular Weight | 172.02 g/mol [6] | 204.09 g/mol [7] |

| Appearance | Light yellow liquid[8] | - |

| Boiling Point | - | - |

| Density | 1.495 g/mL at 25 °C[9] | - |

| Refractive Index | n20/D 1.5604[9] | - |

Table 1: Physicochemical Properties

The primary structural difference lies in the substituent at the 2-position. The methyl group in 3-bromo-2-methylpyridine is a weak electron-donating group through induction. In contrast, the methylthio group in 3-bromo-2-(methylthio)pyridine is also generally considered an ortho, para-director in electrophilic aromatic substitution and can be activating, though the sulfur atom's lone pairs can also participate in resonance. This difference in electronic nature has profound implications for the reactivity of the pyridine ring and the adjacent C-Br bond.

Spectroscopic Characterization: Deciphering the Molecular Fingerprints

Spectroscopic analysis provides invaluable insights into the molecular structure and electronic environment of these compounds.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Bromo-2-methylpyridine in CDCl₃ typically shows a singlet for the methyl protons around δ 2.67 ppm. The aromatic protons appear as multiplets in the range of δ 6.98-8.44 ppm.[10]

2.1.2. ¹³C NMR Spectroscopy

Predictive ¹³C NMR analysis, based on substituent chemical shift effects, can provide a useful comparison. For 3-bromo-5-(substituted)pyridines, the carbon directly attached to the bromine (C-3) is expected to be significantly shielded.[11] The chemical shifts of the other carbon atoms will be influenced by the combined electronic effects of the nitrogen atom, the bromine, and the substituent at the 2-position. The presence of the sulfur atom in 3-bromo-2-(methylthio)pyridine is expected to cause a noticeable downfield shift for the C-2 carbon compared to 3-bromo-2-methylpyridine.

Synthesis Strategies: Pathways to Key Intermediates

The synthetic routes to these two compounds are distinct, reflecting the nature of the substituent being introduced.

Synthesis of 3-Bromo-2-methylpyridine

A common method for the synthesis of 3-Bromo-2-methylpyridine involves the direct bromination of 2-methylpyridine (2-picoline). This electrophilic aromatic substitution is typically carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride at elevated temperatures.[10]

Figure 1: Synthesis of 3-Bromo-2-methylpyridine.

Experimental Protocol: Synthesis of 3-Bromo-2-methylpyridine [10]

-

To a stirred mixture of aluminum chloride (200 g), slowly add 2-methylpyridine (46.6 g) dropwise.

-

Heat the mixture to 100°C with continuous stirring.

-

Slowly add bromine (40.0 g) dropwise to the mixture over 1 hour, maintaining the temperature at 100°C.

-

Continue stirring for an additional 30 minutes after the bromine addition is complete.

-

After cooling, pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid.

-

Wash the aqueous solution with ethyl acetate to remove non-basic impurities.

-

Basify the aqueous layer with an 8 mol/L aqueous sodium hydroxide solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane-diethyl ether = 10:1) to yield 3-bromo-2-methylpyridine as a colorless oil.[10]

Synthesis of 3-Bromo-2-(methylthio)pyridine

The synthesis of 3-Bromo-2-(methylthio)pyridine typically proceeds in a two-step sequence. First, 2-mercaptopyridine is methylated to form 2-(methylthio)pyridine. Subsequently, 2-(methylthio)pyridine undergoes electrophilic bromination to yield the final product.

Figure 2: General synthesis strategy for 3-Bromo-2-(methylthio)pyridine.

3.2.1. Step 1: Synthesis of 2-(Methylthio)pyridine

2-Mercaptopyridine can be prepared from 2-chloropyridine and thiourea.[12] The subsequent methylation is a standard procedure.

Experimental Protocol: O-methylation of 2-bromo-3-pyridinol (Analogous Methylation) [13]

This protocol for a similar methylation provides a general framework.

-

Under a nitrogen atmosphere, add sodium hydride (1.1 eq) in batches to ice-cooled methanol.

-

Stir the mixture for 20 minutes.

-

Add a solution of the starting pyridinol (1.0 eq) in dimethylformamide.

-

Remove the methanol by distillation under reduced pressure.

-

Add iodomethane (1.05 eq) to the residue.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Concentrate the mixture to dryness and treat with water and ether.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the residue by silica gel column chromatography.

3.2.2. Step 2: Bromination of 2-(Methylthio)pyridine

The methylthio group is an activating group, directing electrophilic substitution to the ortho and para positions. In the case of 2-(methylthio)pyridine, the 3 and 5 positions are activated. Selective monobromination at the 3-position can be achieved by careful control of reaction conditions.

Conceptual Protocol: Bromination of 2-(methylthio)pyridine

-

Dissolve 2-(methylthio)pyridine in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution to 0°C.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine, portion-wise or dropwise.

-

Monitor the reaction by TLC or LC-MS to ensure selective monobromination and minimize the formation of di-brominated byproducts.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, dry over a drying agent, and concentrate.

-

Purify the crude product by column chromatography to isolate 3-Bromo-2-(methylthio)pyridine.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of these compounds lies in their application as substrates in palladium-catalyzed cross-coupling reactions. The nature of the substituent at the 2-position significantly influences their reactivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and hetero-biaryl structures.[14][15]

Figure 3: Simplified Suzuki-Miyaura catalytic cycle.

4.1.1. Reactivity of 3-Bromo-2-methylpyridine

The methyl group at the 2-position exerts steric hindrance, which can impede the oxidative addition of the palladium catalyst to the C-Br bond.[4] This can lead to slower reaction rates and may necessitate the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, to achieve high yields.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine with Phenylboronic Acid [4]

-

In a reaction vessel, combine 3-Bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.2 mmol, 1.2 equiv.), and Potassium Carbonate (2.0 mmol, 2.0 equiv.).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).

-

Add 1,4-Dioxane (4 mL) and Water (1 mL) to the vessel.

-

Heat the reaction mixture under an inert atmosphere, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent and water, and separate the layers.

-

Extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

-

Purify the crude product by column chromatography.

4.1.2. Predicted Reactivity of 3-Bromo-2-(methylthio)pyridine

The methylthio group is less sterically demanding than a methyl group. However, the sulfur atom possesses lone pairs of electrons that can coordinate to the palladium catalyst. This coordination can have a dual effect: it may facilitate oxidative addition by increasing the electron density at the palladium center, but it could also potentially act as a catalyst poison by forming stable off-cycle complexes. The choice of ligand will be crucial to mitigate potential catalyst inhibition.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of aryl and heteroaryl amines.[16][17]

Figure 4: Simplified Buchwald-Hartwig amination catalytic cycle.

4.2.1. Reactivity of 3-Bromo-2-methylpyridine

Similar to the Suzuki coupling, the steric hindrance from the 2-methyl group in 3-Bromo-2-methylpyridine presents a challenge.[16] The use of sterically hindered phosphine ligands is often necessary to promote efficient coupling.[16]

Experimental Protocol: General Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine [16]

-

To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 - 2.5 equivalents).

-

Add 3-bromo-2-methylpyridine (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask.

-

Add anhydrous toluene via syringe to a typical concentration of 0.1-0.2 M.

-

Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography.

4.2.2. Predicted Reactivity of 3-Bromo-2-(methylthio)pyridine

The potential for sulfur coordination to the palladium catalyst is again a key consideration. While this could potentially inhibit the reaction, certain ligand systems are known to be robust in the presence of sulfur-containing substrates. The less sterically hindered environment compared to the 2-methyl analogue might allow for milder reaction conditions or the use of less bulky ligands.

Additional Reactivity and Applications

Beyond cross-coupling reactions, these molecules exhibit other useful reactivity patterns.

Oxidation of the Substituent

The methyl group of 3-Bromo-2-methylpyridine can be oxidized to a formyl or carboxylic acid group, providing a pathway to other functionalized pyridines.[18][19] The methylthio group of 3-Bromo-2-(methylthio)pyridine can be oxidized to the corresponding sulfoxide or sulfone. These transformations significantly alter the electronic properties of the pyridine ring, opening up further synthetic possibilities.

Applications in Drug Discovery and Materials Science

Both 3-Bromo-2-methylpyridine and its derivatives are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[5][8] The ability to introduce diverse functionalities via cross-coupling reactions makes them valuable for generating libraries of compounds for screening and for the synthesis of complex target molecules. The pyridine nitrogen can also act as a ligand for metal ions, making these scaffolds useful in the design of catalysts and sensors.

Safety and Handling

Both 3-Bromo-2-methylpyridine and 3-Bromo-2-(methylthio)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. They are typically classified as irritants and may be harmful if swallowed or in contact with skin.[19] Always consult the Safety Data Sheet (SDS) before handling these chemicals.

Conclusion

3-Bromo-2-methylpyridine and 3-Bromo-2-(methylthio)pyridine are valuable and versatile building blocks in organic synthesis. The choice between them should be guided by a clear understanding of their distinct properties. The methyl group of 3-Bromo-2-methylpyridine introduces significant steric hindrance, which must be addressed through careful selection of catalysts and reaction conditions. In contrast, the methylthio group of 3-Bromo-2-(methylthio)pyridine offers a different electronic and steric profile, with the potential for both beneficial and detrimental interactions with metal catalysts. This guide has provided a comprehensive comparison to aid the practicing chemist in making strategic decisions for the successful synthesis of complex molecules.

References

-

2-Mercaptopyridine. In: Wikipedia. ; 2023. Accessed February 24, 2026. [Link]

-

Buchwald–Hartwig amination. In: Wikipedia. ; 2024. Accessed February 24, 2026. [Link]

-

Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. [Link]. Accessed February 24, 2026.

-

3-Bromo-2-methylpyridine. Chem-Impex. [Link]. Accessed February 24, 2026.

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. [Link]. Accessed February 24, 2026.

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]. Accessed February 24, 2026.

-

Supporting Information for Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Royal Society of Chemistry. [Link]. Accessed February 24, 2026.

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]. Accessed February 24, 2026.

-

OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry. [Link]. Accessed February 24, 2026.

-

The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. [Link]. Accessed February 24, 2026.

- Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. 2015;20(9):15797-15807. doi:10.3390/molecules200915797

- Oxidation of Some Dihydropyridine Derivatives Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES. 2021;2(2):117-131. doi:10.52700/fcs.v2i2.22

- INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. HETEROCYCLES. 2019;99(2):767. doi:10.3987/REV-18-SR(N)5

-

Pyridine. In: Wikipedia. ; 2024. Accessed February 24, 2026. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]. Accessed February 24, 2026.

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. 2022;52(4):817-841. doi:10.1080/10408347.2020.1864132

-

How do I compare the Lewis basicity of these compounds? : r/chemhelp. Reddit. [Link]. Published November 6, 2018. Accessed February 24, 2026.

-

3-Bromo-2-methylpyridine. PubChem. [Link]. Accessed February 24, 2026.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(2):198. doi:10.3390/molecules22020198

-

3-Bromopyridine. PubChem. [Link]. Accessed February 24, 2026.

- Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. 2015;20(9):15797-15807. doi:10.3390/molecules200915797

-

2-Mercaptopyridine. PubChem. [Link]. Accessed February 24, 2026.

-

Reactions of other pyridine derivatives with 2‐methyl thiophene. ResearchGate. [Link]. Accessed February 24, 2026.

- Oxidation of methyl-pyridines. US2818378A. . Accessed February 24, 2026.

Sources

- 1. Methyl group influence on the formation of CuI complexes with thio-pyridine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Flow Synthesis of 2-Methylpyridines via α-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. rsc.org [rsc.org]

- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 10. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. pp.bme.hu [pp.bme.hu]

- 19. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

Unlocking Therapeutic Potential: A Technical Guide to the Application of Deuterated Pyridine Thioethers in Medicinal Chemistry

Introduction: The Subtle Power of a Single Neutron

In the landscape of modern drug discovery, the pursuit of optimized pharmacokinetic and safety profiles is a paramount objective. Among the innovative strategies to emerge, the selective incorporation of deuterium, a stable isotope of hydrogen, has proven to be a powerful tool in medicinal chemistry.[1][2] This in-depth technical guide focuses on the strategic application of deuteration to a specific and valuable class of scaffolds: pyridine thioethers. By replacing hydrogen with deuterium at metabolically vulnerable positions, we can leverage the kinetic isotope effect (KIE) to modulate drug metabolism, enhance therapeutic efficacy, and improve safety margins.[1][3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, practical applications, and experimental considerations for the use of deuterated pyridine thioethers in medicinal chemistry.

The Scientific Foundation: Understanding the Deuterium Kinetic Isotope Effect (KIE)

The cornerstone of deuteration strategy lies in the deuterium kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium, which results in a lower zero-point vibrational energy.[1][4] Consequently, more energy is required to break a C-D bond compared to a C-H bond.[1] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step.[1][5][6][7] By strategically replacing a hydrogen atom at a site of metabolism with deuterium, the rate of this metabolic process can be significantly reduced.[4] This can lead to several desirable pharmacological advantages:

-

Improved Metabolic Stability and Increased Half-Life: A slower rate of metabolism translates to a longer drug half-life in the body, potentially allowing for less frequent dosing and improved patient compliance.[3][8]

-

Reduced Formation of Toxic Metabolites: By "shielding" a metabolic soft spot, deuteration can redirect metabolism away from pathways that produce toxic or reactive metabolites, thereby enhancing the safety profile of a drug candidate.[9][10]

-

Enhanced Bioavailability: For orally administered drugs, reducing first-pass metabolism in the liver can lead to a higher concentration of the active drug reaching systemic circulation.

-

More Predictable Pharmacokinetics: By minimizing inter-individual variations in metabolic rates, deuterated drugs can exhibit more consistent pharmacokinetic profiles across different patient populations.

The following diagram illustrates the fundamental principle of the kinetic isotope effect in drug metabolism.

Caption: The higher activation energy required to break a C-D bond compared to a C-H bond leads to a slower rate of metabolism.

Pyridine Thioethers in Medicinal Chemistry: A Scaffold of Interest

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][11][12] Its ability to engage in various biological interactions and its synthetic tractability make it a cornerstone of drug design.[11] The thioether linkage provides additional structural diversity and can influence the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. However, both the pyridine ring and the thioether moiety can be susceptible to metabolic transformations.

Common metabolic pathways for pyridine-containing compounds include oxidation of the pyridine ring and N-dealkylation, often mediated by CYP enzymes.[13][14] Thioethers are prone to S-oxidation to form sulfoxides and sulfones. Deuteration at or adjacent to these sites of metabolism can significantly alter the metabolic fate of pyridine thioether-based drug candidates.

Case Study: Enhancing Metabolic Stability of Deuterated Imidazo[1,2-a]pyridines

The following table summarizes the improvement in metabolic stability observed for a deuterated analog compared to its non-deuterated counterpart in human and mouse liver microsomes.

| Compound | Species | Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg) |

| Non-deuterated Analog | Human | 15 | 46.2 |

| Deuterated Analog | Human | 45 | 15.4 |

| Non-deuterated Analog | Mouse | 10 | 69.3 |

| Deuterated Analog | Mouse | 28 | 24.8 |

Data adapted from a study on deuterated imidazo[1,2-a]pyridine-3-carboxamides, a structurally related class of compounds.[15]

This case study demonstrates a clear and significant improvement in metabolic stability upon deuteration, highlighting the potential of this strategy for pyridine-based scaffolds.

Experimental Protocols

Synthesis of a Deuterated Pyridine Thioether (Illustrative Example)

This protocol provides a general, two-step procedure for the synthesis of a deuterated pyridine-3-thioether, starting from a deuterated 3-iodopyridine. This method is adapted from established procedures for the synthesis of pyridine-thiols.[16]

Step 1: Synthesis of Deuterated S-pyridin-3-yl benzothioate

-

To a solution of deuterated 3-iodopyridine (1.0 eq) in toluene (1.5 M), add phenanthroline (0.036 eq), CuI (0.02 eq), diisopropylethylamine (3.0 eq), and thiobenzoic acid (1.4 eq).

-

Purge the reaction vessel with argon.

-

Heat the reaction mixture to 80-100 °C for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and add hexane to precipitate the product.

-

Filter the precipitate and wash with hexane to yield the deuterated S-pyridin-3-yl benzothioate.

Step 2: Hydrolysis to Deuterated Pyridine-3-thiol

-

Suspend the deuterated S-pyridin-3-yl benzothioate from Step 1 in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Acidify the mixture to pH 5 with a suitable acid (e.g., HCl).

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deuterated pyridine-3-thiol.

Step 3: Alkylation to form the Deuterated Pyridine Thioether

-

Dissolve the deuterated pyridine-3-thiol from Step 2 in a suitable solvent such as DMF or acetonitrile.

-

Add a base such as potassium carbonate (1.5 eq).

-

Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq).

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the final deuterated pyridine thioether.

The following diagram outlines the general synthetic workflow.

Caption: A three-step synthetic route to a deuterated pyridine thioether from a deuterated pyridine precursor.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a standard procedure to assess the metabolic stability of a deuterated pyridine thioether compared to its non-deuterated analog using liver microsomes.[2][17][18][19]

Materials:

-

Test compounds (deuterated and non-deuterated pyridine thioether), 10 mM in DMSO

-

Pooled human or other species liver microsomes (e.g., 20 mg/mL)

-

0.1 M Phosphate buffer, pH 7.4

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Stopping solution: Ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis)

-

Incubator capable of maintaining 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL.

-

Prepare a separate solution of the NADPH regenerating system in phosphate buffer.

-

-

Incubation:

-

Pre-warm the microsomal suspension and the NADPH regenerating system solution at 37°C for 5-10 minutes.

-

Add the test compound (from the 10 mM stock) to the microsomal suspension to achieve a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a defined volume (e.g., 150 µL) of the ice-cold stopping solution.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein mass).

-

Challenges and Future Perspectives

While the application of deuteration to pyridine thioethers holds significant promise, several considerations and challenges remain:

-

Cost and Availability of Deuterated Starting Materials: The synthesis of deuterated compounds often begins with deuterated starting materials, which can be more expensive than their non-deuterated counterparts.[3]

-

Predicting the Optimal Site of Deuteration: Identifying the primary sites of metabolism ("soft spots") is crucial for effective deuteration. This often requires preliminary metabolism studies with the non-deuterated compound.

-

Regulatory Considerations: While the FDA has approved deuterated drugs, the regulatory pathway requires thorough characterization of the deuterated compound and a clear demonstration of its improved properties.[2][9][10][15]

The future of deuterated pyridine thioethers in medicinal chemistry is bright. Advances in synthetic methodologies for site-selective deuteration and a deeper understanding of drug metabolism will continue to drive the development of novel, safer, and more effective therapeutics.[4][20] As our ability to precisely manipulate molecular structures at the isotopic level improves, we can expect to see a growing number of deuterated drugs, including those based on the versatile pyridine thioether scaffold, entering clinical development and ultimately benefiting patients.

References

- Neuland Labs. (2023, July 6).

- Gant, T. G. (2014). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC.

- BenchChem. (n.d.). Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism.

- Thermo Fisher Scientific. (n.d.).

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- BenchChem. (n.d.). Technical Support Center: Metabolic Stability of Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines.

- BOC Sciences. (2025, August 30).

- Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48.

- Conscious Communications, Inc. (n.d.).

- Nuvisan. (n.d.). Advanced in vitro metabolic assays for drug discovery | CRO Services.

- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.

- Admescope. (n.d.). Services for in vitro Metabolism research.

- Early, J. P., et al. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. PMC, 33(10), 101701.

- Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed, 39(2), 149-164.

- Guengerich, F. P. (2015). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC.

- Mahmoud, A. R. (2025, October 27). Kinetic Isotope Effects in Organic and Biological Reactions.

- Guengerich, F. P. (2013).

- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.

- Name, Author(s). (2005, May 15). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed.

- Barham, J. P., & Campos, J. (2015). Regiodivergent Deuteration of Pyridine-Based Heterocycles. PMC.

- Google Patents. (n.d.).

- Wikipedia. (n.d.). Kinetic isotope effect.

- Guengerich, F. P. (2013). Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions.

- Patil, S., et al. (2022, February 15). A Study on Deuterium: An Isotope of Hydrogen for Drug Development. IJPPR, 23(3), 18-33.

- Guengerich, F. P., & Kena, J. G. (2007, December 6). Cytochrome P450 and Chemical Toxicology.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthesis and applications of deuteriated polypyridyl ligands - DORAS [doras.dcu.ie]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. znaturforsch.com [znaturforsch.com]

- 8. Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. isotope.com [isotope.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. sarchemlabs.com [sarchemlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 17. nuvisan.com [nuvisan.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. admescope.com [admescope.com]

- 20. Regiodivergent Deuteration of Pyridine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Bromo-2-((methyl-d3)thio)pyridine from 3-bromo-2-chloropyridine

Executive Summary

This application note details the protocol for synthesizing 3-bromo-2-((methyl-d3)thio)pyridine from 3-bromo-2-chloropyridine . This transformation is a critical step in the development of deuterated drug candidates ("heavy drugs"), where the replacement of hydrogen with deuterium at metabolically labile sites—specifically the S-methyl group—can significantly improve the pharmacokinetic (PK) profile by mitigating oxidative demethylation (the kinetic isotope effect).

The protocol utilizes a regioselective Nucleophilic Aromatic Substitution (SNAr) reaction. By exploiting the electronic activation differences between the C2 and C3 positions of the pyridine ring, we achieve high selectivity for the C2-substitution without disrupting the C3-bromide, a valuable handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Chemical Strategy & Mechanism[1][2]

Regioselectivity Rationale

The starting material, 3-bromo-2-chloropyridine, possesses two potential leaving groups. However, the reaction is highly selective for the displacement of the 2-chloro substituent over the 3-bromo substituent.

-

Electronic Activation: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect. The C2 position (ortho to N) is significantly more electron-deficient than the C3 position (meta to N), lowering the activation energy for nucleophilic attack at C2.

-

Leaving Group Ability: While bromide is generally a better leaving group than chloride, the electronic activation of the C2 position dominates the reaction kinetics in SNAr mechanisms.

-

Meisenheimer Complex: The intermediate Meisenheimer complex formed by attack at C2 is stabilized by the electronegative nitrogen, whereas attack at C3 does not benefit from this resonance stabilization.

Reaction Scheme Diagram

The following diagram illustrates the transformation and the transition state logic.

Figure 1: Reaction pathway showing the selective displacement of chloride at the activated 2-position.

Materials & Safety Protocols

Reagents

| Reagent | CAS No. | Equiv.[1] | Role |

| 3-Bromo-2-chloropyridine | 52200-48-3 | 1.0 | Substrate |

| Sodium thiomethoxide-d3 | 114225-63-9* | 1.1 - 1.2 | Nucleophile |

| DMF (Anhydrous) | 68-12-2 | N/A | Solvent (0.5 M) |

| Sodium Hypochlorite (Bleach) | 7681-52-9 | Excess | Quenching Agent |

*Note: If NaSCD3 is unavailable, it can be generated in situ from Methanethiol-d3 (CD3SH) and NaH, though commercial salt is preferred for stoichiometry control.

Critical Safety: Odor Control

Thiomethoxides release volatile thiols upon protonation, which have extremely low odor thresholds (ppb range) and are toxic.

-

Engineering Controls: All operations must occur in a well-ventilated fume hood.

-

Bleach Trap: All glassware and waste streams must be treated with dilute bleach (sodium hypochlorite) to oxidize thiols/sulfides into odorless sulfoxides/sulfones before removal from the hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses.

Experimental Protocol

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

-

Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet adapter.

-

Cool the flask under a stream of nitrogen.

-

Charge the flask with 3-bromo-2-chloropyridine (1.92 g, 10.0 mmol).

-

Add anhydrous DMF (20 mL) via syringe. Stir until fully dissolved.

-

Cool the solution to 0°C using an ice/water bath.

Step 2: Nucleophile Addition

-

Weigh Sodium thiomethoxide-d3 (NaSCD3) (0.85 g, 11.0 mmol, 1.1 equiv) in a glovebox or under rapid nitrogen flow (reagent is hygroscopic).

-

Add the NaSCD3 solid portion-wise to the stirring pyridine solution at 0°C over 5 minutes.

-

Note: The reaction is exothermic. Monitor internal temperature if scaling up (>10g).

-

-

Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (20-25°C) .

Step 3: Reaction Monitoring

-

Stir at RT for 2–4 hours.

-

TLC Monitor: Eluent 10% EtOAc in Hexanes.

-

Starting Material: Rf ~0.6

-

Product: Rf ~0.7 (distinct UV spot, often stains yellow with KMnO4).

-

-

HPLC/LC-MS: Look for the mass shift.

-

Target Mass: [M+H]+ ≈ 207.9/209.9 (Br pattern).

-

Observation: Conversion should be >95% with minimal formation of the bis-substituted product (rare at RT).

-

Step 4: Workup (Odor Control Phase)

-

Prepare a quench solution: 50 mL of 50% saturated aqueous NaHCO3 mixed with 5 mL of commercial bleach (to oxidize trace free thiol).

-

Pour the reaction mixture slowly into the quench solution while stirring.

-

Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 30 mL).

-

Combine organic layers and wash with:

-

Water (2 x 20 mL) to remove DMF.

-

Brine (1 x 20 mL).

-

-

Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude material is often pure enough (>90%) for the next step.

-

If purification is required: Flash Column Chromatography (SiO2).

-

Gradient: 0% to 5% EtOAc in Hexanes.

-

Yield: Expected yield is 85–95%.

-

Workflow Diagram

Figure 2: Operational workflow emphasizing the critical bleach quench step for safety.

Analytical Validation

To validate the synthesis of the deuterated isotopologue, compare the NMR spectra against the non-deuterated standard.

| Analytical Method | Non-Deuterated Standard (S-CH3) | Deuterated Target (S-CD3) |

| 1H NMR (CDCl3) | Singlet at δ 2.60 ppm (3H) | Signal Disappears (Silent) |

| 13C NMR (CDCl3) | Singlet at δ 13.5 ppm | Septet at δ 13.0 ppm (JC-D ≈ 21 Hz) |

| Aromatic Region | 3 signals (Pyridine protons) | Identical pattern (Unchanged) |

| Mass Spectrometry | [M+H]+ 204/206 | [M+H]+207/209 (+3 Da shift) |

Interpretation: The disappearance of the methyl singlet in the proton NMR is the primary confirmation of deuterium incorporation. The carbon NMR will show the characteristic splitting (septet) due to coupling with the spin-1 deuterium nuclei.

Troubleshooting & Optimization

-

Issue: Incomplete Conversion.

-

Cause: Old NaSCD3 reagent (hydrolyzed by moisture).

-

Fix: Use fresh reagent or increase loading to 1.5 equiv. Heat to 50°C if necessary, but monitor for displacement of the 3-Br (unlikely <80°C).

-

-

Issue: Disulfide Formation (Dimer).

-

Cause: Oxidation of the thiolate before reaction.

-

Fix: Ensure rigorous N2/Ar atmosphere. Degas DMF prior to use.

-

-

Issue: "Rotten Cabbage" Smell in Lab.

-

Cause: Inadequate quenching.

-

Fix: Re-wash glassware with bleach solution. Ensure rotovap exhaust is trapped or vented properly.

-

References

-

Regioselectivity in SNAr of 2,3-Dihalopyridines: Queiroz, M. J. R. P., et al. "Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines." ResearchGate/ChemInform, 2013.

- General SNAr Mechanism & Activation: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Standard Text).

-

Deuterated Reagent Handling: Sigma-Aldrich Technical Bulletin. "Stable Isotopes: Synthesis and Handling."

-

Substrate Properties (3-Bromo-2-chloropyridine): PubChem Compound Summary for CID 693324.

Sources

Technical Guide: Isotope Dilution LC-MS/MS Quantification using 3-Bromo-2-((methyl-d3)thio)pyridine

Executive Summary

This application note details the protocol for utilizing 3-Bromo-2-((methyl-d3)thio)pyridine as a stable isotopically labeled internal standard (SIL-IS) for the quantification of its non-deuterated analog, 3-Bromo-2-(methylthio)pyridine , in biological matrices.

The presence of the basic pyridine nitrogen and the hydrophobic methylthio group presents unique challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS), including peak tailing and susceptibility to matrix-induced ionization suppression. This guide demonstrates how the d3-labeled IS provides critical correction for these variances, ensuring data integrity compliant with FDA Bioanalytical Method Validation (2018) guidelines.

Chemical & Physical Properties[1][2][3][4][5]

Understanding the physicochemical alignment between the analyte and the IS is critical for method success. The d3-analog exhibits nearly identical chromatographic retention but a distinct mass shift (+3 Da), allowing for co-elution and real-time compensation of matrix effects.

| Property | Analyte (Target) | Internal Standard (IS) |

| Compound Name | 3-Bromo-2-(methylthio)pyridine | 3-Bromo-2-((methyl-d3)thio)pyridine |

| Structure | Pyridine ring, 3-Br, 2-S-CH3 | Pyridine ring, 3-Br, 2-S-CD3 |

| Molecular Formula | C₆H₆BrNS | C₆H₃D₃BrNS |

| Exact Mass (Monoisotopic) | 202.94 (⁷⁹Br) / 204.94 (⁸¹Br) | 205.96 (⁷⁹Br) / 207.96 (⁸¹Br) |

| [M+H]⁺ Precursor | 204.0 / 206.0 | 207.0 / 209.0 |

| pKa (Pyridine N) | ~2.5 - 3.0 (Estimated) | ~2.5 - 3.0 |

| LogP | ~2.3 | ~2.3 |

Method Development Strategy

Mass Spectrometry Optimization (ESI+)

The basic nitrogen atom facilitates protonation in Electrospray Ionization (ESI) positive mode.

Critical Consideration for MRM Transitions: Because the deuterium label is located on the methyl group (-SCD3), you must select product ions that retain this group.

-

Avoid: Transitions involving the neutral loss of the methylthio group (e.g., loss of -SCH3/-SCD3), as this would yield identical product ions for both Analyte and IS (Cross-talk).

-

Recommended: Transitions involving ring fragmentation (e.g., loss of HCN) or loss of the Bromine atom, provided the -SCD3 moiety remains attached to the charged fragment.

Proposed MRM Table:

| Compound | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |

| Analyte | ESI+ | 204.0 (⁷⁹Br) | 125.0 (Loss of Br) | 25 | Quantifier |

| Analyte | ESI+ | 204.0 (⁷⁹Br) | 177.0 (Loss of HCN) | 18 | Qualifier |

| IS (d3) | ESI+ | 207.0 (⁷⁹Br) | 128.0 (Loss of Br) | 25 | Quantifier |

| IS (d3) | ESI+ | 207.0 (⁷⁹Br) | 180.0 (Loss of HCN) | 18 | Qualifier |

Note: ⁷⁹Br and ⁸¹Br isotopes exist in a ~1:1 ratio. The ⁷⁹Br isotope is selected here for sensitivity, but the ⁸¹Br transition (206.0 → 127.0) can be used for confirmation.

Chromatography (LC)

Pyridines are prone to interaction with residual silanols on silica columns, causing peak tailing.

-

Column: C18 with high carbon load and end-capping (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex XB-C18).

-

Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate (Buffer prevents pH shifts and improves peak shape).

-

Mobile Phase B: Acetonitrile (preferred over MeOH for lower backpressure and sharper peaks).

-

Gradient: 5% B to 95% B over 5 minutes.

Experimental Protocol

Stock Solution Preparation

-